Sorbitan trioleate-CP
Overview
Description
Sorbitan Trioleate, also known as Tween 85, is a triester of oleic acid and hexitol anhydrides derived from sorbitol . It functions as a surfactant and emulsifying agent . This product is a white to tan-colored solid . It is a detergent and its oil solubility makes it a very effective coupling agent and co-emulsifier for mineral oil .
Synthesis Analysis
Sorbitan esters are produced by reacting the polyol, sorbitol, with a fatty acid . An improved and simple reversed phase high performance liquid chromatographic (HPLC) method employing a C18 column has been developed for the rapid separation of sorbitan ester surfactants and the quantitative determination of the distribution of sorbitan mono-, di-, tri-, and tetraester fractions .Molecular Structure Analysis
The molecular formula of Sorbitan trioleate-CP is C60H108O8 . The InChI isInChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56 (62)65-52-54 (61)59-60 (68-58 (64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55 (53-66-59)67-57 (63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1
. Chemical Reactions Analysis
Sorbitan ester surfactants are very complicated mixtures . The effects of mobile phase composition on the accuracy and reliability of the distribution values calculated for the sorbitan esters were investigated .Physical And Chemical Properties Analysis
Sorbitan Trioleate is a pale yellow, light yellowish or brown solid, which becomes a viscous, oily, brownish-yellow liquid at about 25 °C .Scientific Research Applications
Sorbitan trioleate is used in metered-dose inhalers to keep drugs dispersed in the propellant and lubricate the actuator valve. Supercritical fluid chromatography with flame-ionization detection is suitable for analyzing sorbitan trioleate in these formulations (Di Maso, Purdy, Mcclintock, & Cotton, 1990).
In pharmaceutical research, complex methods for identifying and preparing polyethylene sorbitan trioleate for analysis have been developed, including purification systems in column chromatography and spectroscopic identification techniques (Orazbekuly, Aitkaliyeva, & Yelubay, 2020).
Sorbitan polyhydroxystearate, compared to sorbitan trioleate, is used for making concentrated water-in-oil emulsions. Its preparation and superior performance over sorbitan trioleate have been explored (Bhattacharyya & Iyer, 1994).
The safety of sorbitan trioleate and related esters in cosmetic products as emulsifiers and stabilizers has been assessed, finding them safe under current conditions of use (Sorbitan Stearate, Sorbitan Laurate, Sorbitan Sesquioleate, Sorbitan Oleate, & Sorbitan Trioleate, 1985).
Surfactant-mediated effects of sorbitan trioleate in pressurized metered-dose inhalers formulated as suspensions have been studied, highlighting its role in drug/surfactant interactions in a model propellant system (Clarke, Wicks, & Farr, 1993).
The complexation of sorbitan trioleate with β-cyclodextrin, forming well-defined inclusion complexes exhibiting surfactant behavior, has been investigated, demonstrating its potential in green chemistry applications (Machut, Mouri-Belabdelli, Cavrot, Sayede, & Monflier, 2010).
Its use in the preparation and properties of vesicles (niosomes) for pharmaceutical applications, including drug encapsulation efficiency and release, has been examined (Yoshioka, Sternberg, & Florence, 1994).
Sorbitan trioleate, modified with Cibacron Blue F-3GA, was used in reversed micelles for protein solubilization, showing increased solubilization capacity and potential for protein separation (Liu, Dong, & Sun, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-bis[[(Z)-octadec-9-enoyl]oxy]oxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-52-54(61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-66-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRGEMZNWHCGA-PDKVEDEMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H108O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891917 | |
Record name | 1,4-Anhydro-2,3,6-tri-O-(9Z)-octadec-9-enoyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
957.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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